2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid
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Overview
Description
2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid is an organic compound that features a furan ring substituted with a methyl group and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid typically involves the reaction of 5-methylfuran-2-carboxylic acid with a suitable amine, followed by the introduction of the pentanedioic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the furan ring or the pentanedioic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce different alcohols or amines.
Scientific Research Applications
2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid include:
- 2-[(5-methylfuran-2-carbonyl)amino]acetic acid
- 2-[(5-methylfuran-2-carbonyl)amino]propanoic acid
- 2-[(5-methylfuran-2-carbonyl)amino]butanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-6-2-4-8(18-6)10(15)12-7(11(16)17)3-5-9(13)14/h2,4,7H,3,5H2,1H3,(H,12,15)(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNYZVVLXFYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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